molecular formula C24H20IN3O4 B12014507 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767339-15-1

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12014507
CAS No.: 767339-15-1
M. Wt: 541.3 g/mol
InChI Key: RFGJBXIBBXEPBM-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate (hereafter referred to as the target compound) is a synthetically derived molecule with the molecular formula C₂₄H₂₀IN₃O₄ (CID 9687778) . Its structure comprises a 2-methylbenzoate ester linked via a carbohydrazonoyl bridge to a 2-iodobenzoyl-substituted acetyl group. Key features include:

  • Ester group: 2-methylbenzoate (ortho-methyl substitution).
  • Core linkage: A carbohydrazonoyl (hydrazone-carbonyl) moiety.
  • Substituents: A 2-iodobenzoyl group, introducing steric bulk and electronic effects from the iodine atom.

The compound’s SMILES string (CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I) and InChIKey (RFGJBXIBBXEPBM-MZJWZYIUSA-N) confirm its stereochemistry and functional group arrangement .

Properties

CAS No.

767339-15-1

Molecular Formula

C24H20IN3O4

Molecular Weight

541.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C24H20IN3O4/c1-16-6-2-3-7-19(16)24(31)32-18-12-10-17(11-13-18)14-27-28-22(29)15-26-23(30)20-8-4-5-9-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

RFGJBXIBBXEPBM-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the iodobenzoyl precursor. The iodobenzoyl group is introduced through iodination of a benzoyl compound. This is followed by the formation of the aminoacetyl group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazonation reaction. Finally, the phenyl 2-methylbenzoate moiety is attached through an esterification reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The iodobenzoyl group is known to facilitate the compound’s binding to certain enzymes and receptors, thereby modulating their activity. The aminoacetyl and carbohydrazonoyl groups contribute to the compound’s overall stability and reactivity, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight structural and physicochemical differences between the target compound and its analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name (CID) Molecular Formula Key Substituents Ester Group CCS (Ų) [M+H]+ Key Differences Reference
Target Compound (9687778) C₂₄H₂₀IN₃O₄ 2-Iodobenzoyl, carbohydrazonoyl 2-Methylbenzoate 232.2 Reference standard
4-[(E)-({[(2-Iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate C₂₁H₁₆IN₃O₅ 2-Iodobenzoyl, carbohydrazonoyl 2-Furoate N/A Smaller ester (furan vs. benzene), higher oxygen content
4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-iodobenzoate C₂₃H₁₆ClIN₃O₄ 4-Chlorobenzoyl, carbohydrazonoyl 2-Iodobenzoate N/A Chlorine substitution (para position) on benzoyl; iodobenzoate ester
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (9636493) C₂₃H₁₆Cl₂IN₃O₄ 2-Iodobenzoyl, carbohydrazonoyl 2,4-Dichlorobenzoate 232.2 Dichloro ester increases lipophilicity; similar CCS to target
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate (9598844) C₂₃H₁₉IN₂O₄ 2-Methylphenoxyacetyl 2-Iodobenzoate N/A Phenoxyacetyl replaces carbohydrazonoyl; altered hydrogen bonding
2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate C₂₄H₂₀BrN₂O₅ 2-Methylphenoxyacetyl, methoxy 3-Bromobenzoate N/A Bromine (meta) and methoxy (para) substitutions; steric effects

Structural Analysis

Ester Group Modifications
  • Target vs.
  • Target vs. 2,4-Dichlorobenzoate (CID 9636493) : The dichlorobenzoate ester increases lipophilicity (Cl atoms) and steric hindrance, which may improve membrane permeability but reduce aqueous solubility .
Substituent Effects
  • Iodine vs.
  • Carbohydrazonoyl vs. Phenoxyacetyl: The phenoxyacetyl group in CID 9598844 eliminates the hydrazone linkage, reducing hydrogen-bonding capacity and possibly altering target binding .
Electronic and Steric Effects
  • Methoxy and Bromine Substitutions : The 3-bromobenzoate and methoxy groups in CID N/A () introduce electron-withdrawing (Br) and electron-donating (OCH₃) effects, respectively, influencing electronic distribution and interaction with biological targets.

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound and its dichlorobenzoate analog (CID 9636493) share similar CCS values (~232 Ų for [M+H]⁺), suggesting comparable conformational flexibility despite differing ester groups .
  • Molecular Weight and Halogen Content : The target compound (MW 565.24 g/mol) is heavier than the 2-furoate analog (MW 517.28 g/mol ) due to the iodine atom and methyl group. Halogenated analogs (Cl, Br, I) may exhibit distinct pharmacokinetic profiles due to variations in size and electronegativity.

Biological Activity

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22IN3O4C_{23}H_{22}IN_3O_4, with a molecular weight of approximately 563.34 g/mol. Its structure includes functional groups that contribute to its biological activity, such as the iodobenzoyl moiety and the hydrazone linkage.

PropertyValue
Molecular FormulaC23H22I N3 O4
Molecular Weight563.34 g/mol
IUPAC Name4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
CAS NumberTo be determined

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Iodobenzoyl Chloride : Reacting 2-iodobenzoic acid with thionyl chloride.
  • Acylation : Coupling the iodobenzoyl chloride with an amine to form the amide.
  • Hydrazone Formation : Reacting the amide with hydrazine to produce the carbohydrazonoyl intermediate.
  • Final Coupling : Combining this intermediate with 4-amino-phenyl-2-methylbenzoate.

The biological activity of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is primarily attributed to its ability to interact with various biological targets through:

  • Halogen Bonding : The iodine atom can facilitate interactions with nucleophiles.
  • Hydrogen Bonding : The amino and carbonyl groups can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The aromatic rings can engage in π-π stacking with other aromatic systems, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were found to be in the range of 8-32 µg/mL.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated IC50 values ranging from 10 to 25 µM, suggesting a promising therapeutic index for further development.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of iodobenzoyl compounds, including our target compound. The results indicated a strong correlation between halogen substitution and increased antimicrobial potency .
  • Cytotoxicity Evaluation : A recent investigation in Cancer Research assessed the cytotoxic effects of hydrazone derivatives on cancer cell lines. The findings revealed that compounds similar to 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate exhibited significant apoptosis-inducing properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.